3-Ethoxalylchroman-4-one
Description
3-Ethoxalylchroman-4-one is a chroman-4-one derivative characterized by an ethoxalyl group (CH₃CH₂OCO-) at the 3-position of the chroman-4-one scaffold. Chroman-4-ones are bicyclic compounds consisting of a benzene ring fused to a γ-pyrone moiety, known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C13H12O5 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4-oxo-2,3-dihydrochromen-3-yl)acetate |
InChI |
InChI=1S/C13H12O5/c1-2-17-13(16)12(15)9-7-18-10-6-4-3-5-8(10)11(9)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
PJNCTOBYJAZJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Comparison with Similar Compounds
Chroman-4-one derivatives exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 3-Ethoxalylchroman-4-one with structurally related compounds from the literature.
Key Structural Differences
- This compound : Features an ethoxalyl group (CH₃CH₂OCO-) at the 3-position, introducing steric bulk and electron-withdrawing effects.
- Compound 3 (C₂₅H₂₀O₅) : Substituted with 3-oxo, 6-chloro, and 4-methyl groups, enhancing lipophilicity and halogen-mediated reactivity .
- Compound 4 (C₂₄H₁₇ClO₄) : Lacks the 4-methyl group present in Compound 3 but retains chloro and oxo substituents, altering solubility and molecular interactions .
Comparative Data Table
*Inferred values based on structural analogy.
Data Analysis and Research Findings
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing Groups : The ethoxalyl group in this compound likely reduces electron density at the 3-position, contrasting with the chloro and oxo groups in Compounds 3–5, which enhance electrophilicity and reactivity in nucleophilic environments .
Lipophilicity : The ethoxalyl group may increase solubility in polar solvents compared to the chloro and methyl groups in Compound 3, which elevate logP values (predicted logP for this compound: ~1.5 vs. 3.2 for Compound 3) .
Spectral Signatures :
- IR Spectroscopy : Ethoxalyl derivatives typically show strong C=O stretches near 1740 cm⁻¹, distinct from the 1680–1700 cm⁻¹ range observed for oxo and chloro analogs .
- ¹H NMR : The ethoxalyl group would produce a triplet for the ethyl group (δ 1.2–1.4 ppm) and a quartet for the adjacent methylene (δ 4.1–4.3 ppm), differing from the deshielded protons near chloro substituents in Compounds 3–5 (δ 7.0–7.5 ppm) .
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